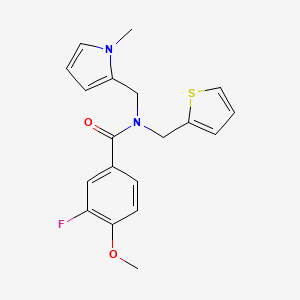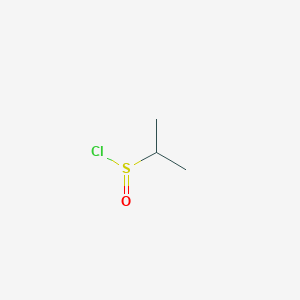
Propane-2-sulfinyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-2-sulfinyl Chloride, also known as 2-Propanesulfonyl chloride or Isopropylsulfonyl chloride, is a chemical compound with the molecular formula C3H7ClO2S . It has an average mass of 142.605 Da and a mono-isotopic mass of 141.985519 Da .
Molecular Structure Analysis
This compound has a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . Its molecular structure is characterized by freely rotating bonds, which contribute to its physical and chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it’s known that sulfonyl chlorides are generally reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 181.4±0.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It has a molar refractivity of 29.6±0.4 cm3, and its polar surface area is 43 Å2 . The compound has a flash point of 86.1±0.0 °C .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
Propane-2-sulfinyl chloride, as a sulfinyl derivative, has been explored in the field of organic synthesis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, supported on silica gel, was introduced as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature (Ghorbani‐Choghamarani & Akbaripanah, 2012). This showcases the compound's utility in facilitating chemical reactions in a more environmentally friendly manner.
Synthesis of Nucleophilic Sulfoalkylation Reagents
In the pursuit of enhancing the hydrophilicity of polymers and proteins, electrophilic sulfoalkylation reagents, like 1,3-propanesultone, are commonly used. This compound, as a variant, has been involved in the synthesis of nucleophilic sulfoalkylation reagents. These reagents were prepared from the corresponding chloroalkylsulfonyl chlorides, demonstrating the compound's role in producing functional chemical reagents (Adamczyk, Chen & Mattingly, 2001).
Investigation in Polymer Science
This compound derivatives have found applications in polymer science as well. For example, Sulfobetaine 3-[N,N-dimethyl-N-(2-methacryloxylethyl)ammonio]-propane sulfonate was used to copolymerize with acrylamide to prepare salt-sensitive copolymers. These copolymers exhibited unique behavior in response to different salts, indicating their potential application in various fields such as water treatment and drug delivery systems (Ye, Song & Zheng, 2016).
Enantioselective Synthesis
This compound has also been used in the enantioselective synthesis of sulfinate esters. A novel synthetic route was developed to obtain enantiomerically enriched tert-butanesulfinate esters through catalytic enantioselective sulfinyl transfer. This process, involving the dynamic resolution of tert-butanesulfinyl chloride, represents a significant advancement in the field of asymmetric synthesis (Evans, Fierman, Miller & Ellman, 2004).
Amidification of Carboxylic Acids
An efficient method for the direct amidification of carboxylic acids via sulfinylamides preformed in situ by the reaction of pure amines with prop-2-ene-1-sulfinyl chloride was developed. This method is compatible with a wide range of acids and amines, highlighting the compound's versatility in organic synthesis (Bai, Zambroń & Vogel, 2014).
Mécanisme D'action
Safety and Hazards
Propane-2-sulfinyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It may be corrosive to metals and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
propane-2-sulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClOS/c1-3(2)6(4)5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQATUBOUVJHZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)
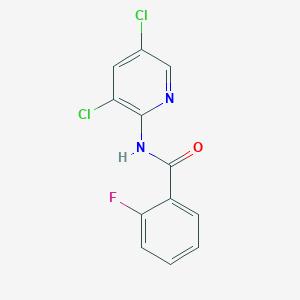
![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)
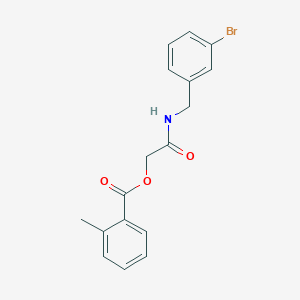
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)
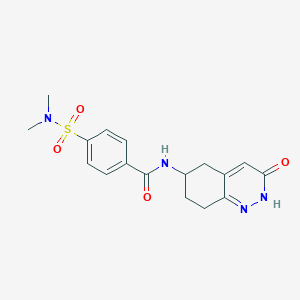
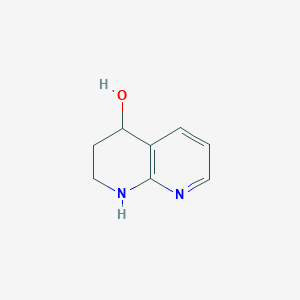

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2509542.png)
![3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2509543.png)

